molecular formula C14H17F2NO4 B13569073 2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(2,4-difluorophenyl)aceticacid

2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(2,4-difluorophenyl)aceticacid

Cat. No.: B13569073
M. Wt: 301.29 g/mol
InChI Key: INOGAMQWVNUXEE-UHFFFAOYSA-N
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Description

2-{(Tert-butoxy)carbonylamino}-2-(2,4-difluorophenyl)acetic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, a methylamino group, and a difluorophenyl group. This compound is often used in organic synthesis and research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(Tert-butoxy)carbonylamino}-2-(2,4-difluorophenyl)acetic acid typically involves the protection of an amine group using the tert-butoxycarbonyl (BOC) group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method is efficient and sustainable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-{(Tert-butoxy)carbonylamino}-2-(2,4-difluorophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-{(Tert-butoxy)carbonylamino}-2-(2,4-difluorophenyl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{(Tert-butoxy)carbonylamino}-2-(2,4-difluorophenyl)acetic acid involves the selective protection and deprotection of the amine group. The BOC group is added to the amine under basic conditions and can be removed using strong acids . This selective protection allows for the synthesis of complex molecules by preventing unwanted reactions at the amine group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(Tert-butoxy)carbonylamino}-2-(2,4-difluorophenyl)acetic acid is unique due to the presence of the difluorophenyl group, which imparts distinct chemical properties and reactivity compared to other BOC-protected compounds. This uniqueness makes it valuable in specific synthetic applications and research.

Biological Activity

The compound 2-{(Tert-butoxy)carbonylamino}-2-(2,4-difluorophenyl)acetic acid, also known as a derivative of amino acids with a tert-butoxycarbonyl (Boc) protecting group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

  • Molecular Formula: C14H19F2N1O4
  • Molecular Weight: Approximately 303.31 g/mol
  • Structure: The compound features a Boc protective group, a methylamino functional group, and a difluorophenyl moiety which may influence its biological interactions.

Anticancer Activity

Research indicates that compounds similar to 2-{(Tert-butoxy)carbonylamino}-2-(2,4-difluorophenyl)acetic acid exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-712.41Induction of apoptosis
HepG29.71Cell cycle arrest
PC32.29Inhibition of angiogenesis

These findings suggest that the compound may act through multiple pathways, including apoptosis induction and inhibition of angiogenesis, making it a candidate for further development in cancer therapeutics .

Antibacterial Activity

The antibacterial potential of related compounds has also been explored. For example, derivatives have shown activity against various bacterial strains such as E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics:

Bacterial Strain MIC (µg/mL) Inhibition Zone (mm)
E. faecalis4029
P. aeruginosa5024

This suggests that structural modifications, such as the inclusion of the Boc group and difluorophenyl moiety, enhance the compound's binding affinity to bacterial targets .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The difluorophenyl group enhances electronic properties that may lead to increased binding affinity with target proteins. Additionally, the Boc protecting group allows for selective modifications that can optimize pharmacological profiles for therapeutic use .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Study on Cancer Cell Lines: A study evaluated the anticancer effects of various Boc-protected amino acid derivatives on human leukemia cells. Results indicated significant cytotoxicity with IC50 values as low as 1.50 µM for certain derivatives .
  • Antibacterial Efficacy: Another study assessed the antibacterial properties of related compounds against resistant strains of bacteria. The results demonstrated that modifications led to enhanced potency compared to traditional antibiotics .

Properties

Molecular Formula

C14H17F2NO4

Molecular Weight

301.29 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

InChI

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17(4)11(12(18)19)9-6-5-8(15)7-10(9)16/h5-7,11H,1-4H3,(H,18,19)

InChI Key

INOGAMQWVNUXEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C1=C(C=C(C=C1)F)F)C(=O)O

Origin of Product

United States

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